

# Technical Guide: (4-Methoxypyridin-2-YL)boronic acid

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## Compound of Interest

Compound Name: (4-Methoxypyridin-2-YL)boronic acid

Cat. No.: B594253

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CAS Number: 1333505-99-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **(4-Methoxypyridin-2-YL)boronic acid**, a key building block in modern synthetic and medicinal chemistry. This document outlines its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols and workflow diagrams are provided to support researchers in its practical application.

## Core Compound Data

**(4-Methoxypyridin-2-YL)boronic acid** is a member of the heteroarylboronic acid family, which are indispensable reagents in palladium-catalyzed cross-coupling reactions. Its unique electronic and structural properties make it a valuable synthon for introducing the 4-methoxypyridine moiety into complex molecules.

## Physicochemical and Spectral Data

Quantitative data for **(4-Methoxypyridin-2-YL)boronic acid** is summarized in the table below. Data for some specific physical properties are not readily available in published literature, a common occurrence for specialized reagents.

Property	Value	Source
CAS Number	1333505-99-9	Commercial Suppliers[1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> BNO <sub>3</sub>	Benchchem[2]
Molecular Weight	152.94 g/mol	Benchchem[2]
Appearance	Solid (Typical for arylboronic acids)	General Knowledge
Purity	≥95%	BLD Pharmatech[1]
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Soluble in organic solvents like Dioxane, THF, DMF	General Knowledge
<sup>1</sup> H NMR Spectrum	Data not available in public repositories	-
<sup>13</sup> C NMR Spectrum	Data not available in public repositories	-

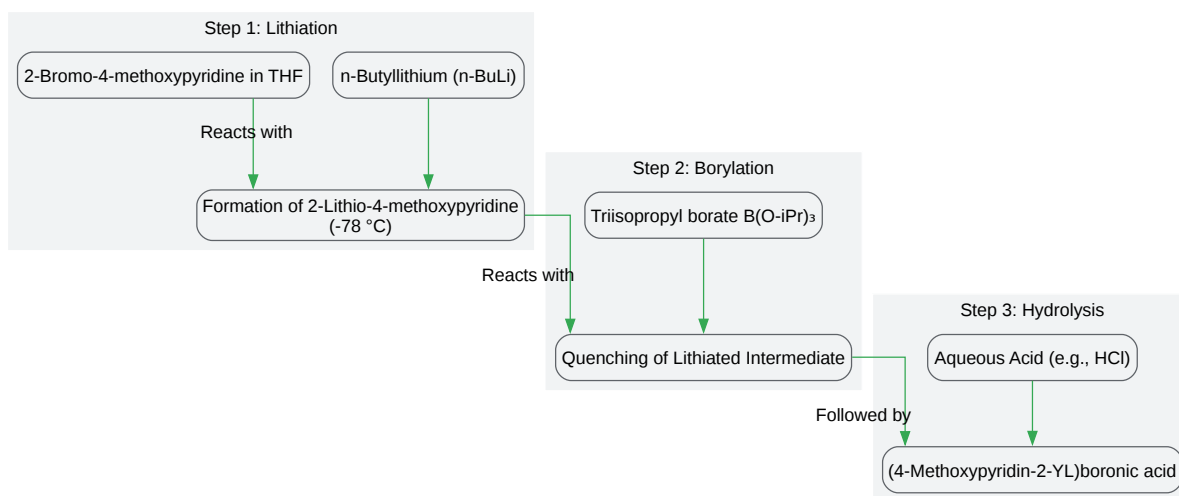
## Synthesis and Characterization

The synthesis of 2-pyridylboronic acids can be challenging due to their propensity to undergo protodeboronation.[3] However, established methods for their preparation, typically involving halogen-metal exchange followed by borylation, can be adapted for **(4-Methoxypyridin-2-YL)boronic acid**.

### General Synthesis Protocol: Lithiation-Borylation

This protocol is a general method for the synthesis of 2-pyridylboronic acids from their corresponding 2-halopyridines and can be adapted for the synthesis of the title compound from 2-bromo-4-methoxypyridine.[4][5]

Workflow for the Synthesis of **(4-Methoxypyridin-2-YL)boronic acid**



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Caption: General synthesis workflow for **(4-Methoxypyridin-2-YL)boronic acid**.

#### Methodology:

- **Reaction Setup:** A solution of 2-bromo-4-methoxypyridine in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen).
- **Lithiation:** The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (typically 1.1 equivalents) is added dropwise while maintaining the temperature. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.<sup>[4]</sup>

- **Borylation:** Triisopropyl borate (typically 1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
- **Hydrolysis & Work-up:** The reaction is quenched by the slow addition of aqueous hydrochloric acid. The organic solvent is removed under reduced pressure. The pH of the aqueous layer is adjusted to induce precipitation of the boronic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.
- **Purification:** If necessary, the crude product can be purified by recrystallization from an appropriate solvent system.

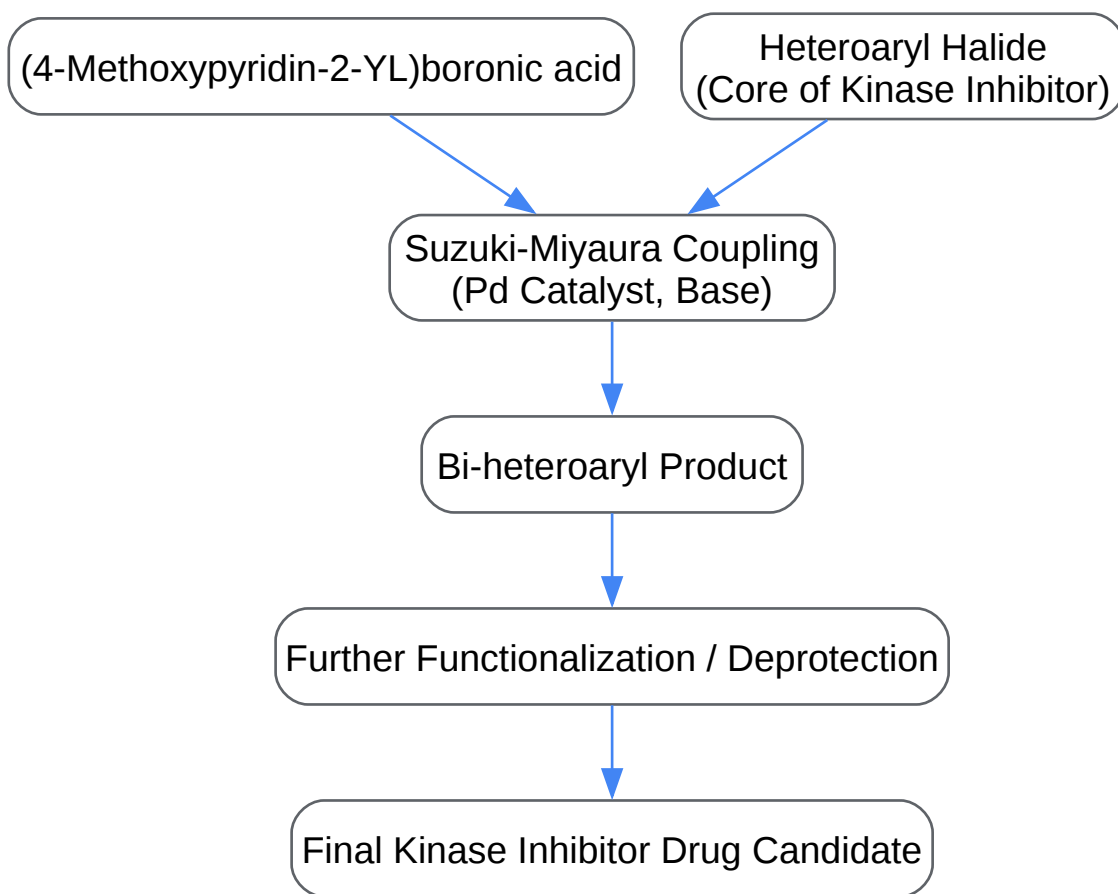
## Applications in Drug Development

Heteroarylboronic acids are crucial building blocks in the synthesis of small molecule drugs, particularly kinase inhibitors.<sup>[6]</sup> The pyridine moiety is a common feature in many kinase inhibitors, where it can form key hydrogen bond interactions within the ATP-binding pocket of the enzyme. **(4-Methoxypyridin-2-yl)boronic acid** serves as a versatile reagent for introducing this specific structural motif.

## Role in Kinase Inhibitor Synthesis

Many kinase inhibitors are biaryl or heteroaryl-aryl compounds. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing the necessary C-C bonds in these molecules.<sup>[7]</sup> Pyridineboronic acids are frequently used as the nucleophilic partner in these couplings.

Logical Workflow for Kinase Inhibitor Synthesis



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Caption: Role of pyridinylboronic acids in kinase inhibitor synthesis.

## Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of a heteroarylboronic acid, such as **(4-Methoxypyridin-2-YL)boronic acid**, with an aryl or heteroaryl halide. This protocol is based on established methods for coupling 2-pyridyl nucleophiles.[8]

### General Coupling Protocol

Reaction Scheme: **(4-Methoxypyridin-2-YL)boronic acid** + Ar-X → 4-Methoxy-2-(Ar)pyridine  
(where Ar-X is an aryl or heteroaryl halide)

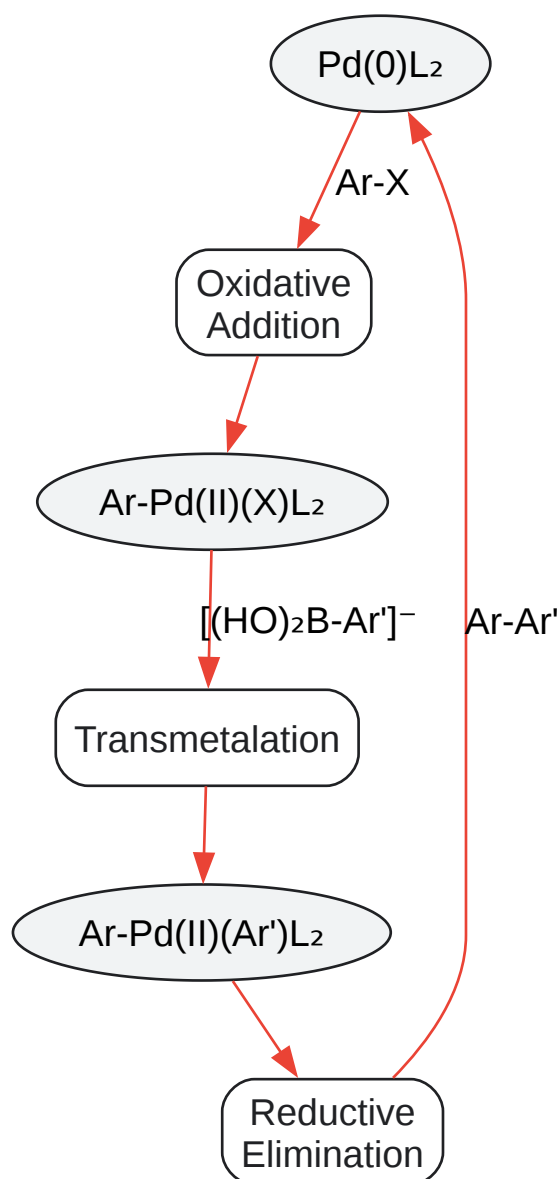
Materials and Reagents:

- **(4-Methoxypyridin-2-YL)boronic acid** (1.2 equivalents)
- Aryl or Heteroaryl Halide (Ar-X) (1.0 equivalent)
- Palladium Catalyst (e.g., Pd(OAc)<sub>2</sub>, Pd<sub>2</sub>(dba)<sub>3</sub>) (1-5 mol%)
- Phosphine Ligand (e.g., SPhos, RuPhos) (2-10 mol%)[9]
- Base (e.g., K<sub>3</sub>PO<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>, Na<sub>2</sub>CO<sub>3</sub>) (2-3 equivalents)
- Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

#### Procedure:

- **Reaction Setup:** To a Schlenk tube or microwave vial is added the aryl halide, **(4-Methoxypyridin-2-YL)boronic acid**, the base, the palladium catalyst, and the phosphine ligand.
- **Inert Atmosphere:** The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
- **Solvent Addition:** The anhydrous solvent is added via syringe.
- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time (2-24 hours), monitoring by TLC or LC-MS.
- **Work-up:** Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

#### Catalytic Cycle of the Suzuki-Miyaura Reaction



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Safety and Handling

Boronic acids are generally considered stable and have low toxicity.<sup>[10]</sup> However, standard laboratory safety precautions should always be observed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

- Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
- Storage: Store in a cool, dry place away from strong oxidizing agents. 2-Pyridylboronic acids can be sensitive to air and moisture, and storage under an inert atmosphere is recommended for long-term stability.[11]

This guide is intended for use by qualified professionals and should be supplemented with a thorough review of the relevant literature and safety data sheets before any experimental work is undertaken.

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## References

- 1. BLD Pharmatech Co., Limited (Page 19) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. (4-Methoxypyridin-2-yl)boronic acid | 1333505-99-9 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - PMC [pmc.ncbi.nlm.nih.gov]



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